3-(2,5-Dimethylfuran-3-YL)-4-methyl-1H-pyrazol-5-amine
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Overview
Description
3-(2,5-Dimethylfuran-3-YL)-4-methyl-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound features a furan ring substituted with two methyl groups and a pyrazole ring substituted with a methyl group and an amine group. The unique structure of this compound makes it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dimethylfuran-3-YL)-4-methyl-1H-pyrazol-5-amine can be achieved through several methods. One common approach involves the reaction of 2,5-dimethylfuran with hydrazine hydrate and an appropriate aldehyde or ketone under acidic or basic conditions. The reaction typically proceeds through the formation of a hydrazone intermediate, which then cyclizes to form the pyrazole ring.
Another method involves the use of microwave-assisted synthesis, which has been shown to significantly reduce reaction times and improve yields. For example, the reaction of 2,5-dimethylfuran with hydrazine hydrate and a suitable aldehyde or ketone under microwave irradiation can produce the desired pyrazole derivative in a matter of minutes .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and minimize by-products. The use of catalysts and advanced purification techniques, such as chromatography and crystallization, can further enhance the efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-Dimethylfuran-3-YL)-4-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazines or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce hydrazines or amines. Substitution reactions can result in various substituted pyrazole derivatives.
Scientific Research Applications
3-(2,5-Dimethylfuran-3-YL)-4-methyl-1H-pyrazol-5-amine has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: It is used in the development of new materials, such as polymers and dyes, and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(2,5-Dimethylfuran-3-YL)-4-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, binding to their active sites and preventing substrate binding. This inhibition can disrupt metabolic pathways and cellular processes, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-(2,5-Dimethylfuran-3-YL)-pyrazoline: A similar compound with a pyrazoline ring instead of a pyrazole ring.
2,5-Dimethylfuran-3-yl)-3-(9-ethyl-9H-carbazol-3-yl)prop-2-en-1-one: A compound with a similar furan ring but different substituents.
Uniqueness
3-(2,5-Dimethylfuran-3-YL)-4-methyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern and the presence of both a furan and pyrazole ring. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
1187767-01-6 |
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Molecular Formula |
C10H13N3O |
Molecular Weight |
191.23 g/mol |
IUPAC Name |
5-(2,5-dimethylfuran-3-yl)-4-methyl-1H-pyrazol-3-amine |
InChI |
InChI=1S/C10H13N3O/c1-5-4-8(7(3)14-5)9-6(2)10(11)13-12-9/h4H,1-3H3,(H3,11,12,13) |
InChI Key |
QHIXUGTXUBTMEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(O1)C)C2=C(C(=NN2)N)C |
Origin of Product |
United States |
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